Clorcortelone
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Overview
Description
Clocortolone is a medium potency corticosteroid primarily used in the form of clocortolone pivalate, a topical cream. It is commonly prescribed for the treatment of inflammatory and pruritic dermatoses, such as eczema and psoriasis . Clocortolone is unique among corticosteroids due to the presence of both a chlorine atom and a fluorine atom in its structure .
Preparation Methods
The synthesis of clocortolone involves several key steps, including beta-hydroxylation at C-11, methylation at C-16, double bonds at C-12, esterification at C-21, and halogenation at C-6 and C-9 . These modifications are crucial for its pharmacological activity. Industrial production methods typically involve the esterification of clocortolone with pivalic acid to form clocortolone pivalate .
Chemical Reactions Analysis
Clocortolone undergoes various chemical reactions, including:
Oxidation: Clocortolone can be oxidized to form ketones and other oxidized derivatives.
Reduction: Reduction reactions can convert clocortolone to its corresponding alcohols.
Substitution: Halogenation at specific positions (C-6 and C-9) is a key substitution reaction in its synthesis.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are typically hydroxylated or halogenated derivatives of clocortolone .
Scientific Research Applications
Clocortolone has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying corticosteroid synthesis and reactivity.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Widely used in dermatology for treating inflammatory skin conditions. .
Industry: Utilized in the formulation of topical creams and ointments for therapeutic use.
Mechanism of Action
Comparison with Similar Compounds
Clocortolone is often compared with other topical corticosteroids, such as triamcinolone and clobetasol . While all these compounds share anti-inflammatory properties, clocortolone is unique due to its specific halogenation pattern (chlorine at C-9 and fluorine at C-6), which contributes to its upper-mid potency and favorable safety profile . Similar compounds include:
Triamcinolone: Another medium potency corticosteroid used for similar indications.
Clobetasol: A high potency corticosteroid used for more severe inflammatory conditions.
Clocortolone’s unique combination of potency and safety makes it a versatile option for treating a variety of dermatological conditions .
Properties
Molecular Formula |
C22H28ClFO4 |
---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
(9R,10S,13S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28ClFO4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-21(15,3)22(14,23)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,11,13-14,16,18-19,25,28H,6,8-10H2,1-3H3/t11?,13?,14?,16?,18?,19?,20-,21-,22-/m0/s1 |
InChI Key |
YMTMADLUXIRMGX-HXQPOTLGSA-N |
Isomeric SMILES |
CC1CC2C3CC(C4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2(C1C(=O)CO)C)O)Cl)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)Cl)C)F |
Origin of Product |
United States |
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